molecular formula C17H20ClNO B15110752 N-(adamantan-2-yl)-2-chlorobenzamide

N-(adamantan-2-yl)-2-chlorobenzamide

Katalognummer: B15110752
Molekulargewicht: 289.8 g/mol
InChI-Schlüssel: XNIGRPFCTCGOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(adamantan-2-yl)-2-chlorobenzamide is a compound that features an adamantane moiety attached to a benzamide structure with a chlorine substituent at the ortho position. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The presence of the adamantane group in this compound enhances its lipophilicity and potentially its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-2-chlorobenzamide typically involves the coupling of adamantane derivatives with 2-chlorobenzoyl chloride. One common method is the reaction of 2-chlorobenzoyl chloride with adamantan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography would be employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N-(adamantan-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(adamantan-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(adamantan-2-yl)-2-chlorobenzamide is unique due to the presence of both the adamantane moiety and the 2-chlorobenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C17H20ClNO

Molekulargewicht

289.8 g/mol

IUPAC-Name

N-(2-adamantyl)-2-chlorobenzamide

InChI

InChI=1S/C17H20ClNO/c18-15-4-2-1-3-14(15)17(20)19-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20)

InChI-Schlüssel

XNIGRPFCTCGOCF-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.